molecular formula C14H24N4S4Sn B12620351 Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane CAS No. 918446-80-7

Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane

Cat. No.: B12620351
CAS No.: 918446-80-7
M. Wt: 495.3 g/mol
InChI Key: PYDAWUKQJOQWBK-UHFFFAOYSA-L
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Description

Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is an organotin compound featuring two 5-methyl-1,3,4-thiadiazole-2-sulfanyl groups bonded to a central tin atom, with additional dibutyl substituents. Organotin compounds are widely studied for their diverse applications, ranging from catalysis to materials science and medicinal chemistry. The structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite, which has been instrumental in refining small-molecule and macromolecular structures for decades . The thiadiazole moiety in this compound is notable for its biological relevance, as derivatives of 1,3,4-thiadiazole are frequently explored for antimicrobial activity and coordination chemistry .

Properties

CAS No.

918446-80-7

Molecular Formula

C14H24N4S4Sn

Molecular Weight

495.3 g/mol

IUPAC Name

dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane

InChI

InChI=1S/2C4H9.2C3H4N2S2.Sn/c2*1-3-4-2;2*1-2-4-5-3(6)7-2;/h2*1,3-4H2,2H3;2*1H3,(H,5,6);/q;;;;+2/p-2

InChI Key

PYDAWUKQJOQWBK-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(SC1=NN=C(S1)C)SC2=NN=C(S2)C

Origin of Product

United States

Preparation Methods

Method A: Alkylation of Thiadiazole Derivatives

One effective approach involves the alkylation of thiadiazole derivatives with dibutyltin oxide.

Procedure:

  • Reagents: Dibutyltin oxide, 5-methyl-1,3,4-thiadiazole-2-thiol.
  • Solvent: Typically conducted in a polar aprotic solvent such as dimethylformamide (DMF).
  • Conditions: The reaction mixture is stirred at elevated temperatures (around 80°C) for several hours.

Expected Yield: This method can yield the target compound in moderate to high yields (60%-85%) depending on the reaction conditions and purification methods used.

Method B: Direct Coupling Reaction

Another method is the direct coupling of thiadiazole derivatives with dibutyltin dichloride.

Procedure:

  • Reagents: Dibutyltin dichloride, 5-methyl-1,3,4-thiadiazole.
  • Solvent: The reaction is often performed in toluene or another suitable solvent.
  • Conditions: The mixture is refluxed for several hours under inert atmosphere conditions to prevent moisture interference.

Expected Yield: This method has been reported to provide yields ranging from 70% to 90%, with purification typically achieved through recrystallization or chromatography.

Method C: Two-step Synthesis via Intermediate Formation

A more complex but potentially more versatile method involves synthesizing an intermediate compound that can be further reacted to form dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane.

Procedure:

  • Synthesize an intermediate by reacting 5-methyl-1,3,4-thiadiazole with a suitable alkylating agent (e.g., ethyl iodide) to form a thiadiazole derivative.
  • React this intermediate with dibutyltin oxide.

Expected Yield: The overall yield for this two-step process can vary but has been reported at approximately 75%-85%.

The synthesized this compound must be characterized to confirm its structure and purity. Common characterization techniques include:

Technique Description
Nuclear Magnetic Resonance (NMR) Used to determine the structure and confirm the presence of specific functional groups.
Infrared Spectroscopy (IR) Identifies functional groups based on characteristic absorption bands.
Mass Spectrometry (MS) Confirms molecular weight and structural integrity.

The preparation of this compound can be accomplished through various synthetic routes that allow for flexibility in reaction conditions and yields. Each method presents unique advantages and challenges that may influence the choice of synthesis based on available materials and desired outcomes.

Chemical Reactions Analysis

Types of Reactions: Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The butyl groups or thiadiazole rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Materials Science

The compound is explored for its role in the development of new materials, particularly in the synthesis of organotin compounds. Organotin compounds are known for their stability and ability to form complexes with various ligands. Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane can be utilized in creating polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Table 1: Comparison of Organotin Compounds in Materials Science

Compound NameApplicationsKey Properties
This compoundPolymer synthesisHigh thermal stability
Dibutyltin dilaurateCatalyst in polymerizationEffective catalyst
Tributyltin oxideAntifouling agentExcellent biocidal properties

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential biological activities. Thiadiazole derivatives are known for their antimicrobial and antifungal properties. Research indicates that compounds containing thiadiazole rings exhibit significant activity against various pathogens.

Case Study: Antimicrobial Activity

A study focused on synthesizing derivatives of thiadiazole compounds demonstrated that those incorporating this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Environmental Chemistry

This compound also finds applications in environmental chemistry, particularly in the study of heavy metal contamination. Organotin compounds are often analyzed for their environmental impact due to their toxicity and persistence in ecosystems.

Table 2: Environmental Impact of Organotin Compounds

Compound NameEnvironmental ConcernsMitigation Strategies
This compoundToxicity to aquatic lifeBiodegradation studies
Tributyltin compoundsBioaccumulation risksRegulatory limits on use

Mechanism of Action

The mechanism of action of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane involves its interaction with cellular targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The compound’s organotin moiety may also contribute to its biological effects by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Organotin Chemistry

A key structural analogue is (5′-hexyl-2,2′-bithiophen-5-yl)trimethylstannane, which shares a tin center but incorporates bithiophene and trimethyl groups instead of thiadiazole-sulfanyl and dibutyl substituents. This compound, reported in J. Mater. Chem. A (2013), is utilized in polymer synthesis via Stille coupling, highlighting its role in materials science for constructing conductive organic frameworks .

Thiadiazole-Containing Compounds

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide () shares the 5-methylsulfanyl-thiadiazole motif but lacks a tin center. The tin-bound thiadiazole-sulfanyl groups in Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane could similarly act as ligands for transition metals, enabling catalytic or therapeutic applications, though this requires experimental validation.

Data Table: Key Comparative Features

Compound Name Substituents Molecular Formula (Example) Applications Key Properties Synthesis Method Reference
This compound Dibutyl, thiadiazole-sulfanyl C₁₈H₂₈N₄S₄Sn Potential bioactivity, coordination chemistry Polar, ligand-capable Likely Stille coupling or sulfur-mediated
(5′-Hexyl-2,2′-bithiophen-5-yl)trimethylstannane Trimethyl, bithiophene C₁₈H₂₄S₂Sn Conductive polymers Electron-rich, π-conjugated Stille coupling
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Acetamide, methylsulfanyl C₆H₇N₃OS₂ Antimicrobial, ligand Hydrogen-bonding capacity Sulfur-mediated

Biological Activity

Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological implications, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The chemical structure can be represented as:

C12H18N4S4Sn\text{C}_{12}\text{H}_{18}\text{N}_4\text{S}_4\text{Sn}

This structure incorporates two dibutyl groups and two 5-methyl-1,3,4-thiadiazole moieties linked through sulfur atoms to a stannane core.

Pharmacological Activities

The biological activity of this compound can be attributed to the pharmacophoric properties of the thiadiazole ring. Research indicates that derivatives of thiadiazoles exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown efficacy against various microbial strains. Studies suggest that compounds with thiadiazole rings possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit enzymatic functions .
  • Anticancer Properties : Thiadiazole derivatives are being explored for their anticancer potential. Research has demonstrated that certain thiadiazole compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
  • Anti-inflammatory Effects : The anti-inflammatory properties of thiadiazoles have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substitution on the thiadiazole ringAlters lipophilicity and membrane permeability
Variation in alkyl chain lengthAffects solubility and cellular uptake
Presence of electron-withdrawing groupsEnhances reactivity towards biological targets

Research has shown that substituents on the thiadiazole ring significantly impact its interaction with biological targets, thereby influencing its pharmacological profile .

Case Studies

Several studies have investigated the biological activity of similar thiadiazole compounds:

  • Antimicrobial Study : A study evaluated a series of 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to better membrane penetration .
  • Cancer Cell Line Testing : In vitro studies conducted on human cancer cell lines demonstrated that specific thiadiazole derivatives could inhibit tumor growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
  • Inflammation Model : An experimental model of inflammation showed that certain thiadiazole derivatives could reduce edema and inflammatory markers in vivo, suggesting potential therapeutic applications in inflammatory diseases .

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